Cas no 1777474-63-1 (3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile)
3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- EN300-26592005
- Z1728738813
- AKOS030640206
- 3-(2-FLUORO-5-METHYL-4-NITROPHENOXY)PYRAZINE-2-CARBONITRILE
- 1777474-63-1
- 3-(2-Fluoro-5-methyl-4-nitrophenoxy)-2-pyrazinecarbonitrile
- 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile
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- Inchi: 1S/C12H7FN4O3/c1-7-4-11(8(13)5-10(7)17(18)19)20-12-9(6-14)15-2-3-16-12/h2-5H,1H3
- InChI Key: FQLLZUYKRUQZGE-UHFFFAOYSA-N
- SMILES: C1(C#N)=NC=CN=C1OC1=CC(C)=C([N+]([O-])=O)C=C1F
Computed Properties
- Exact Mass: 274.05021826g/mol
- Monoisotopic Mass: 274.05021826g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 105Ų
3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26592005-0.05g |
3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile |
1777474-63-1 | 95.0% | 0.05g |
$480.0 | 2025-03-20 | |
| Enamine | EN300-26592005-0.1g |
3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile |
1777474-63-1 | 95.0% | 0.1g |
$577.0 | 2025-03-20 | |
| Aaron | AR0292HT-50mg |
3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile |
1777474-63-1 | 95% | 50mg |
$685.00 | 2023-12-15 | |
| Aaron | AR0292HT-100mg |
3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile |
1777474-63-1 | 95% | 100mg |
$819.00 | 2023-12-15 | |
| 1PlusChem | 1P02929H-50mg |
3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile |
1777474-63-1 | 95% | 50mg |
$656.00 | 2024-06-19 | |
| 1PlusChem | 1P02929H-100mg |
3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile |
1777474-63-1 | 95% | 100mg |
$775.00 | 2024-06-19 |
3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile
Introduction to Compound CAS No.1777474-63-1: 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile
The compound with CAS No.1777474-63-1, known as 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry and materials science. This compound is notable for its unique structural features, which include a pyrazine ring substituted with a cyano group and a phenoxy group bearing fluoro, methyl, and nitro substituents. These functional groups confer the molecule with distinctive electronic and chemical properties, making it a promising candidate for various applications.
Recent studies have highlighted the potential of 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile in the development of advanced materials, particularly in the realm of semiconductors and optoelectronic devices. The pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms, is known for its ability to participate in π-conjugation, which is crucial for electronic conductivity and optical properties. The presence of electron-withdrawing groups such as the cyano and nitro groups further enhances the molecule's ability to modulate electronic transitions, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
The synthesis of CAS No.1777474-63-1 involves a multi-step process that typically begins with the preparation of the phenoxy intermediate. This involves the nitration of a fluorinated aromatic compound followed by methylation and subsequent coupling reactions to introduce the phenoxy group onto the pyrazine ring. The precise control of reaction conditions, including temperature and solvent selection, is critical to ensure high yields and purity of the final product.
One of the most exciting developments related to this compound is its application in drug discovery. Researchers have explored its potential as a lead compound in anti-cancer drug development due to its ability to inhibit specific kinase enzymes involved in cell proliferation and survival pathways. Preclinical studies have demonstrated promising results, with 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile showing selective cytotoxicity against cancer cell lines while sparing normal cells.
In addition to its biological applications, this compound has also been investigated for its role in catalysis. The unique electronic properties of CAS No.1777474-63-1 make it an effective ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and enantioselective syntheses. Its ability to stabilize metal centers while facilitating substrate binding has led to improved catalytic efficiency in several key transformations.
The structural versatility of 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile also extends to its use in polymer chemistry. By incorporating this molecule into polymer backbones, researchers have developed novel materials with enhanced mechanical strength and thermal stability. These polymers are being explored for use in high-performance composites and advanced coatings.
Recent advancements in computational chemistry have further deepened our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure, revealing that the cyano group plays a pivotal role in modulating the molecule's frontier molecular orbitals. This information has been instrumental in guiding experimental efforts aimed at optimizing its performance in various applications.
In conclusion, CAS No.1777474-63-1, or 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile, stands as a testament to the ingenuity of modern chemical synthesis and its vast potential across multiple disciplines. From electronics to medicine, this compound continues to inspire innovative research and opens new avenues for technological advancement.
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